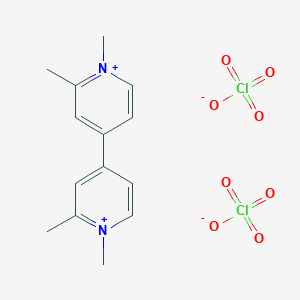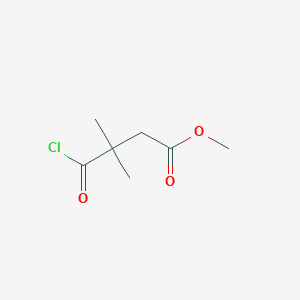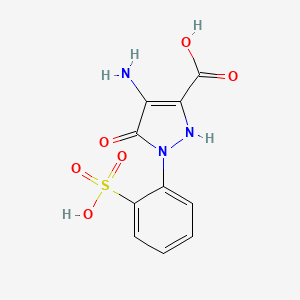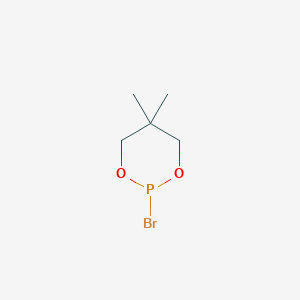
7-Isocyanato-3-methoxy-1,2-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isocyanato-3-methoxy-1,2-benzothiazole is an organic compound with the molecular formula C9H6N2O2S It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isocyanato-3-methoxy-1,2-benzothiazole typically involves the reaction of 3-methoxy-1,2-benzothiazole with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
7-Isocyanato-3-methoxy-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form carbamate derivatives.
Water: Reacts with the isocyanate group to form carbon dioxide and amine derivatives.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
7-Isocyanato-3-methoxy-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 7-Isocyanato-3-methoxy-1,2-benzothiazole involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This reactivity is the basis for its use in various applications, including the synthesis of bioactive molecules and the production of polyurethanes.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanato-1,2-benzothiazole: Lacks the methoxy group, which may affect its reactivity and applications.
7-Isocyanato-1,2-benzothiazole: Similar structure but without the methoxy group, leading to different chemical properties.
3-Methoxy-1,2-benzothiazole:
Uniqueness
7-Isocyanato-3-methoxy-1,2-benzothiazole is unique due to the presence of both the isocyanate and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
104121-73-5 |
|---|---|
Molecular Formula |
C9H6N2O2S |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
7-isocyanato-3-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C9H6N2O2S/c1-13-9-6-3-2-4-7(10-5-12)8(6)14-11-9/h2-4H,1H3 |
InChI Key |
HNCPHFZSQLTOSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC2=C1C=CC=C2N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)



![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)





![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)



